2-Methylarginine
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Overview
Description
2-Methylarginine, also known as N-monomethylarginine, is a methylated derivative of the amino acid arginine. It is a significant biochemical tool used in the study of nitric oxide synthesis and its physiological roles. This compound is known for its inhibitory effects on nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylarginine typically involves the methylation of arginine. One common method is the reaction of arginine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the guanidine group of arginine .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic methylation using protein arginine methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the guanidine group of arginine, producing this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylarginine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to arginine.
Substitution: The guanidine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the guanidine group under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Arginine.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
2-Methylarginine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: It serves as a tool to study the role of nitric oxide in cellular signaling and vascular function.
Medicine: It is investigated for its potential therapeutic effects in conditions related to nitric oxide dysregulation, such as hypertension and cardiovascular diseases.
Industry: It is used in the production of nitric oxide synthase inhibitors for research and therapeutic purposes
Mechanism of Action
2-Methylarginine exerts its effects primarily by inhibiting nitric oxide synthase. This inhibition reduces the production of nitric oxide, a molecule involved in vasodilation, neurotransmission, and immune response. The molecular target of this compound is the active site of nitric oxide synthase, where it competes with arginine, the natural substrate of the enzyme .
Comparison with Similar Compounds
- Asymmetric dimethylarginine (ADMA)
- Symmetric dimethylarginine (SDMA)
- N-Propyl-L-arginine
Comparison: 2-Methylarginine is unique in its selective inhibition of nitric oxide synthase compared to other methylated arginine derivatives. While ADMA and SDMA also inhibit nitric oxide synthase, they do so with different potencies and specificities. N-Propyl-L-arginine, on the other hand, is a more potent inhibitor but is less commonly used in research .
Properties
CAS No. |
59574-26-4 |
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Molecular Formula |
C7H16N4O2 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-2-methylpentanoic acid |
InChI |
InChI=1S/C7H16N4O2/c1-7(10,5(12)13)3-2-4-11-6(8)9/h2-4,10H2,1H3,(H,12,13)(H4,8,9,11)/t7-/m0/s1 |
InChI Key |
LKRMSSDDHQZQHJ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@](CCCN=C(N)N)(C(=O)O)N |
Canonical SMILES |
CC(CCCN=C(N)N)(C(=O)O)N |
Origin of Product |
United States |
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